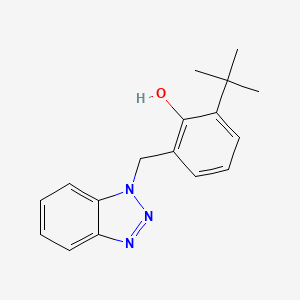

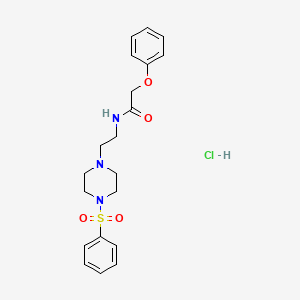

![molecular formula C22H16ClN3O2 B2579039 N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide CAS No. 899963-10-1](/img/structure/B2579039.png)

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Applications De Recherche Scientifique

Psycho- and Neurotropic Profiling

A study focused on psycho- and neurotropic properties of novel quinolin-4-ones, closely related to the quinoxaline derivatives, showed that specific compounds within this family exhibit sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating potential for further studies as psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Potential

Another research explored the synthesis, structural, and docking studies of a novel isoxazolequinoxaline derivative, highlighting its potential as an anti-cancer drug. The study detailed the compound's ability to interact with key proteins, suggesting its efficacy in targeting specific cancer pathways (Abad et al., 2021).

Chemical Synthesis and Catalysis

Research into palladium-catalyzed ortho-selective C-H chlorination of benzamide derivatives, including quinoxaline derivatives, under anodic oxidation conditions, showcases the compound's versatility in synthetic organic chemistry. This method provides an efficient route for selective chlorination, useful in synthesizing complex organic molecules (Konishi et al., 2017).

Catalysis for Ketone Reduction

The preparation of pincer functionalized quinoline ruthenium catalysts demonstrates the application of quinoxaline derivatives in catalysis, particularly for ketone reduction. This research highlights the synthesis process and the catalysts' efficiency in various reactions (Facchetti et al., 2016).

Ligand Design for Nickel Complexes

A study on the synthesis of pyridinylidene and quinolinylidene complexes of nickel(II) through oxidative substitution reveals insights into ligand design and the electrostatic nature of bonds within these complexes. This research contributes to understanding metal-ligand interactions, crucial for developing new catalysts and materials (Schneider et al., 2006).

Mécanisme D'action

Target of Action

It interacts with several proteins, including transcription factors and enzymes, which are key players in major metabolic pathways

Mode of Action

Zinc, as a part of zinc04320291, is known to control intercellular communication and intracellular events that maintain normal physiological processes . It achieves these effects through the modulation of several zinc-dependent proteins . The specific interaction of ZINC04320291 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

ZINC04320291 likely affects multiple biochemical pathways due to the broad biological roles of zinc. Zinc is involved in a variety of biological processes, such as cell proliferation, apoptosis, and antioxidant defenses . It is also a key component in many signal transduction processes . The specific pathways affected by ZINC04320291 and their downstream effects require further investigation.

Pharmacokinetics

It is generally recognized that the adme properties of a compound significantly impact its bioavailability

Result of Action

Zinc, a component of zinc04320291, is known to regulate gene expression, dna metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses

Action Environment

Environmental factors can influence the action, efficacy, and stability of ZINC04320291. Environmental epigenetics describes how environmental factors affect cellular epigenetics and, hence, human health . Factors such as behaviors, nutrition, and chemicals and industrial pollutants can have epigenetic effects . Understanding the molecular effects of these factors might be relevant for developing preventative strategies and personalized health programs

Propriétés

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-13-5-4-6-14(11-13)21(27)25-17-10-9-15(23)12-16(17)20-22(28)26-19-8-3-2-7-18(19)24-20/h2-12H,1H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBCFFVQBDCZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

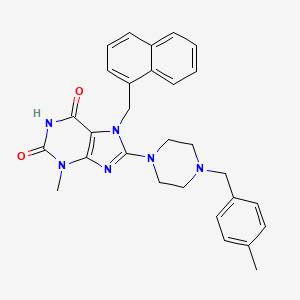

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2578963.png)

![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

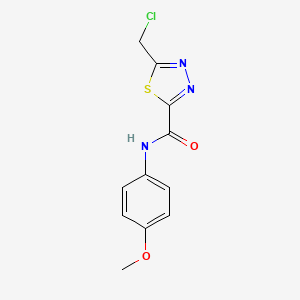

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)

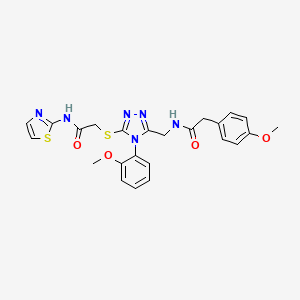

![[2-imino-10-methyl-5-oxo-1-benzyl(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2578971.png)

![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2578979.png)